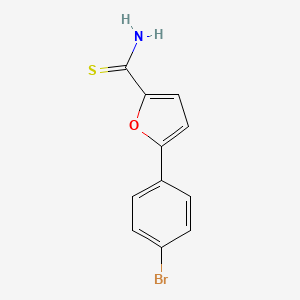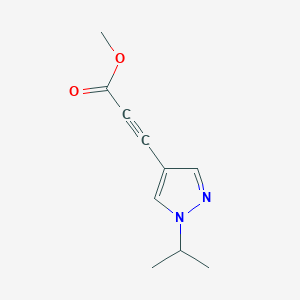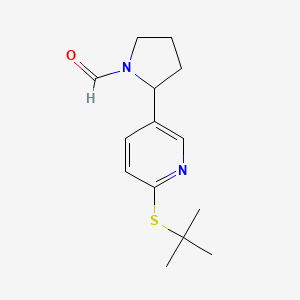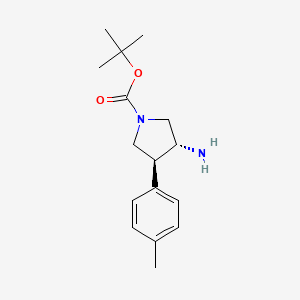
2-Oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-oxo-1-(p-tolil)-1,2-dihidropiridina-3-carboxílico es un compuesto heterocíclico que presenta un anillo de piridina con un grupo ácido carboxílico y un grupo tolil unidos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-oxo-1-(p-tolil)-1,2-dihidropiridina-3-carboxílico normalmente implica la reacción de p-toluidina con acetoacetato de etilo en presencia de una base, seguida de pasos de ciclación y oxidación. Las condiciones de reacción suelen incluir:
Base: Etóxido de sodio o carbonato de potasio.
Disolvente: Etanol o metanol.
Temperatura: Condiciones de reflujo (alrededor de 78-80°C).
Agente Oxidante: Peróxido de hidrógeno o permanganato de potasio.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de sistemas automatizados para la adición de reactivos y el control de la temperatura puede mejorar la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-oxo-1-(p-tolil)-1,2-dihidropiridina-3-carboxílico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Conversión a los derivados N-óxido correspondientes.
Reducción: Reducción del grupo carbonilo para formar derivados dihidropiridínicos.
Sustitución: Reacciones de sustitución electrófila en el anillo aromático.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA) en un disolvente orgánico como diclorometano.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio en éter anhidro.
Sustitución: Bromo o cloro en presencia de un catalizador ácido de Lewis como el cloruro de aluminio.
Productos Principales
Oxidación: Derivados N-óxido.
Reducción: Derivados dihidropiridínicos.
Sustitución: Compuestos aromáticos halogenados.
Aplicaciones Científicas De Investigación
El ácido 2-oxo-1-(p-tolil)-1,2-dihidropiridina-3-carboxílico tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como inhibidor enzimático.
Medicina: Explorado por sus posibles propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 2-oxo-1-(p-tolil)-1,2-dihidropiridina-3-carboxílico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o a sitios alostéricos, bloqueando así el acceso del sustrato o alterando la conformación de la enzima. Las vías implicadas pueden incluir la inhibición de enzimas clave en las vías metabólicas o en las cascadas de señalización.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 2-oxo-1,2-dihidropiridina-3-carboxílico: Carece del grupo p-tolil, lo que lo hace menos hidrófobo.
Ácido 2-oxo-1-(p-metoxifenil)-1,2-dihidropiridina-3-carboxílico: Contiene un grupo metoxilo en lugar de un grupo tolil, lo que afecta a sus propiedades electrónicas.
Singularidad
El ácido 2-oxo-1-(p-tolil)-1,2-dihidropiridina-3-carboxílico es único debido a la presencia del grupo p-tolil, que aumenta su hidrofobicidad y puede influir en su afinidad de unión a los objetivos moleculares. Esta característica estructural también puede afectar a la solubilidad y la reactividad del compuesto, convirtiéndolo en un compuesto valioso para aplicaciones específicas en química medicinal y ciencia de los materiales.
Propiedades
Fórmula molecular |
C13H11NO3 |
|---|---|
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO3/c1-9-4-6-10(7-5-9)14-8-2-3-11(12(14)15)13(16)17/h2-8H,1H3,(H,16,17) |
Clave InChI |
SCWUBXDOSAPCPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C=CC=C(C2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















